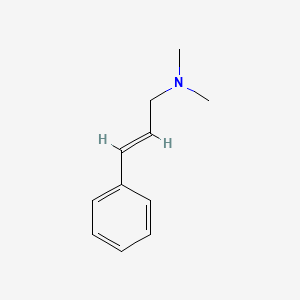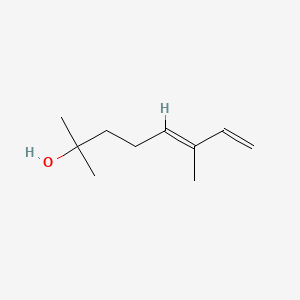
2,6-Dimethyl-5,7-octadien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-5,7-octadien-2-ol is a natural product found in Elsholtzia fruticosa with data available.
Aplicaciones Científicas De Investigación
Synthetic Methods and Derivatives
- 2,6-Dimethyl-5,7-octadien-2-ol has been a subject of interest in synthetic chemistry. For instance, Takabe et al. (1975) developed a synthetic method for 3,7-dimethyl-2,6-octadien-1-ol and its derivatives, highlighting its significance in the synthesis of geraniol and nerol (Takabe, Katagiri, & Tanaka, 1975). Zakharkin et al. (1995) also explored the synthesis of analogs such as 2,6-dimethyloctan-1-ol formate, showing its relevance in the study of aggregation pheromones in insects (Zakharkin, Guseva, & Petrovskii, 1995).
Corrosion Inhibition
- In the field of materials science, 2,6-Dimethyl-5,7-octadien-2-ol-related compounds have been evaluated for their corrosion inhibition properties. Chafiq et al. (2020) studied two compounds, 2-MPOD and 3-MPOD, for their effectiveness in inhibiting mild steel corrosion in acidic solutions (Chafiq et al., 2020).
Oxidation Studies
- The oxidation behavior of compounds related to 2,6-Dimethyl-5,7-octadien-2-ol, such as linalool, has been a topic of research. Bäcktorp et al. (2006) conducted a theoretical investigation into the oxidation of linalool, a compound closely related to 2,6-Dimethyl-5,7-octadien-2-ol, providing insights into the formation of allergenic hydroperoxides (Bäcktorp et al., 2006).
Polymer Chemistry
- The compound has also been explored in the context of polymer chemistry. Dipietro and Diedwardo (1966) studied crystalline copolymers of 3-methylbutene and alkyl-substituted 2,7-octadienes, including 2,6-dimethyl-2,7-octadiene, to develop materials with specific properties such as insolubility in chlorinated solvents (Dipietro & Diedwardo, 1966).
Peroxyl-Radical-Scavenging Activity
- Research by Stobiecka et al. (2016) explored the antioxidant properties of 2,6-dimethyl-5-hepten-2-ol, indicating its potential application in health and food sciences. They found that 2,6-dimethyl-5-hepten-2-ol exhibited significant activity against peroxyl radicals (Stobiecka et al., 2016).
Biological Activity
- Iriye et al. (1984) investigated the biological activity of 4-hydroxy-3,7-dimethyl-2,6-octadienal, a derivative, against Sarcoma 180, demonstrating its potential therapeutic applications (Iriye, Yorifuji, Takeda, & Tatematsu, 1984).
Propiedades
Número CAS |
5986-38-9 |
|---|---|
Nombre del producto |
2,6-Dimethyl-5,7-octadien-2-ol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(5E)-2,6-dimethylocta-5,7-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5,7,11H,1,6,8H2,2-4H3/b9-7+ |
Clave InChI |
IJFKZRMIRAVXRK-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\CCC(C)(C)O)/C=C |
SMILES |
CC(=CCCC(C)(C)O)C=C |
SMILES canónico |
CC(=CCCC(C)(C)O)C=C |
Otros números CAS |
5986-38-9 |
Pictogramas |
Irritant |
Sinónimos |
2,6-dimethyl-5,7-octadien-2-ol ocimenol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



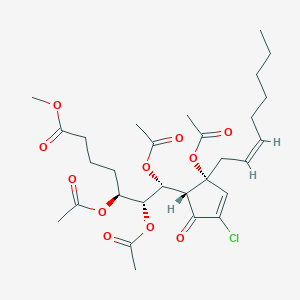
![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)
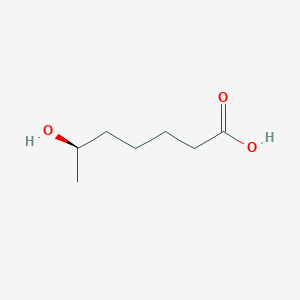

![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
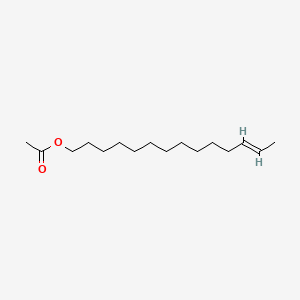
![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)

